Methyl 3-(4-acetamidophenyl)prop-2-enoate
Description
Significance of Alpha,Beta-Unsaturated Esters in Modern Organic Synthesis
Alpha,beta-unsaturated esters are a class of organic compounds characterized by an ester functional group conjugated with a carbon-carbon double bond. This arrangement of alternating double and single bonds, known as a conjugated system, imparts unique electronic properties and reactivity to the molecule. The electrophilic nature of the beta-carbon makes these compounds susceptible to nucleophilic attack through conjugate addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Their utility in synthesis is vast, serving as key intermediates in a multitude of reactions, including Michael additions, Diels-Alder reactions, and various cycloadditions. The ability to introduce new functional groups at both the alpha and beta positions, as well as to participate in pericyclic reactions, makes them exceptionally versatile synthons. The ester moiety itself can be further transformed, for instance, through hydrolysis, amidation, or reduction, adding another layer of synthetic flexibility. This versatility has cemented the role of alpha,beta-unsaturated esters as indispensable tools for the construction of complex natural products, polymers, and biologically active molecules.
The Role of Aromatic Cinnamate (B1238496) Derivatives in Chemical Research
Aromatic cinnamate derivatives, which are esters of cinnamic acid, represent a significant subclass of alpha,beta-unsaturated esters. The presence of a phenyl group attached to the beta-carbon introduces further electronic and steric diversity. Cinnamic acid and its derivatives are naturally occurring compounds found in a variety of plants and resins, such as cinnamon bark and balsam of Peru. They are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. jocpr.comresearchgate.net
In chemical research, aromatic cinnamates are not only studied for their inherent biological properties but are also widely used as precursors for the synthesis of more complex molecules. The aromatic ring can be readily functionalized with a variety of substituents, allowing for the fine-tuning of the molecule's electronic and steric properties. This has led to their use in the development of pharmaceuticals, fragrances, and UV absorbers in sunscreens. jocpr.comresearchgate.net The investigation of their synthesis and reactivity continues to be an active area of research, with the development of new catalytic methods for their preparation being of particular importance. matthey.com
Scope and Research Imperatives for Methyl 3-(4-acetamidophenyl)prop-2-enoate
This compound, with the chemical formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol , is a specific aromatic cinnamate derivative that holds potential for further investigation. The presence of the acetamido group at the para-position of the phenyl ring introduces a hydrogen-bond donor and acceptor, which could significantly influence its intermolecular interactions and, consequently, its physical and biological properties.
While extensive research on this specific molecule is not widely documented in publicly available literature, its structural features suggest several research imperatives. A primary focus would be the development of efficient and scalable synthetic routes to this compound. Furthermore, a thorough characterization of its physicochemical properties and a detailed investigation of its reactivity would provide a valuable foundation for future studies. The acetamido group is a common feature in many pharmaceutical compounds, suggesting that this compound could serve as a valuable intermediate in medicinal chemistry for the synthesis of novel drug candidates. Its potential applications in materials science, for example, as a monomer for the synthesis of functional polymers, also warrant exploration. The systematic investigation of this compound would contribute to a deeper understanding of the structure-property relationships within the broader class of aromatic cinnamate derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20883-97-0 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-(4-acetamidophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14) |
InChI Key |
NVPUAPCWSYBSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 4 Acetamidophenyl Prop 2 Enoate and Analogues
Direct Esterification Protocols
Direct esterification offers a straightforward route to Methyl 3-(4-acetamidophenyl)prop-2-enoate from its carboxylic acid precursor, 3-(4-acetamidophenyl)prop-2-enoic acid. This transformation is typically achieved through acid-catalyzed methods, with Fischer esterification being a prominent example.
Fischer Esterification Approaches for Cinnamic Acid Derivatives
Fischer-Speier esterification, or Fischer esterification, is a classic and widely employed method for producing esters by reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. athabascau.camasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, which can also serve as the solvent. masterorganicchemistry.comtamu.edu The removal of water as it is formed is another strategy to shift the equilibrium to favor the product. tamu.edu
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. masterorganicchemistry.com
Catalyzed Esterification Strategies (e.g., Acid Catalysis)
Various strong acids can be utilized as catalysts in the esterification of cinnamic acid derivatives. Sulfuric acid is a common and effective catalyst for this transformation. mdpi.comspringboardbiodiesel.com The reaction is typically carried out by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid. mdpi.com This method is advantageous due to the low cost of the catalyst and the straightforward procedure.
In a study on the synthesis of various p-aminocinnamic acid methyl esters, a sulfuric acid-catalyzed esterification was performed by refluxing the corresponding cinnamic acid in methanol. mdpi.com While this study found that using dimethyl sulfate (B86663) in acetone (B3395972) provided higher yields, the acid-catalyzed approach remains a viable and fundamental method. The general conditions for such a reaction are presented in the table below.
| Carboxylic Acid Precursor | Alcohol | Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-(4-aminophenyl)prop-2-enoic acid derivatives | Methanol | Sulfuric Acid | Reflux | Varies | mdpi.com |
Precursor Synthesis and Subsequent Methyl Ester Formation
An alternative and often necessary approach to obtaining this compound involves the initial synthesis of the carboxylic acid precursor, 3-(4-acetamidophenyl)prop-2-enoic acid. This precursor can then be esterified using the methods described in the previous section.
Synthesis of 3-(4-acetamidophenyl)prop-2-enoic Acid and Related Carboxylic Acids
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is particularly well-suited for the synthesis of cinnamic acid derivatives. zbaqchem.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. zbaqchem.com
For the synthesis of 3-(4-acetamidophenyl)prop-2-enoic acid, 4-acetamidobenzaldehyde (B92706) is reacted with malonic acid. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as the base and often a co-catalyst like piperidine, is a highly effective method. zbaqchem.com This modification is particularly advantageous for aromatic aldehydes and results in the condensation product which then undergoes in-situ decarboxylation to yield the α,β-unsaturated carboxylic acid. zbaqchem.com
A study on the synthesis of fifteen amine derivatives of cinnamic acid employed the Knoevenagel condensation by reacting the corresponding benzaldehydes with malonic acid. mdpi.com The reaction yields for the synthesis of these cinnamic acids ranged from 58% to 88%. mdpi.com
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield Range | Reference |
|---|---|---|---|---|---|---|
| 4-Aminobenzaldehyde derivatives | Malonic Acid | Pyridine/Piperidine | Heating | Corresponding p-aminocinnamic acids | 58-88% | mdpi.com |
The reaction of aromatic amines with maleic anhydride (B1165640) is a known process that typically leads to the formation of maleamic acids. niscpr.res.inwikipedia.org This reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to ring-opening. wikipedia.org The resulting maleamic acid contains both a carboxylic acid and an amide functional group.
While this reaction is a standard method for producing maleamic acids, its direct application to form a cinnamic acid derivative like 3-(4-acetamidophenyl)prop-2-enoic acid is not a conventional or widely reported synthetic route. The structure of the maleamic acid formed from the reaction of an aromatic amine with maleic anhydride does not possess the cinnamoyl skeleton. Further chemical transformations would be necessary to convert the maleamic acid structure into a 3-arylprop-2-enoic acid framework, and such a multi-step process is not a direct "maleic anhydride-mediated process" for the synthesis of the target carboxylic acid. Studies on the solid-state reactions between maleic anhydride and various substituted anilines have confirmed the formation of the corresponding maleamic acids. niscpr.res.in
Palladium-Catalyzed Coupling Reactions for Styrene (B11656) Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Mizoroki-Heck reaction is particularly prominent for the synthesis of styrene derivatives. researchgate.net This reaction enables the arylation of alkenes, providing a direct route to the carbon framework of compounds like this compound. researchgate.netnih.gov
The Heck reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. sctunisie.org For the synthesis of a precursor to this compound, a suitable starting material would be an N-acylated 4-haloaniline, such as 4-bromoacetanilide, coupled with methyl acrylate (B77674).
The general catalytic cycle for the Heck reaction proceeds through several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex. biolmolchem.com
Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Pd-Aryl bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the styrenic double bond and a palladium-hydride species. nih.gov
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, completing the cycle. sctunisie.org
Various palladium sources, ligands, bases, and solvent systems can be employed to optimize the reaction conditions, yield, and stereoselectivity, typically favoring the trans or (E)-isomer. nih.gov The choice of solvent can be crucial, with polar aprotic solvents like DMF often used. sctunisie.orgbiolmolchem.com Research has also explored the use of more environmentally benign solvent systems. orgsyn.org
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |
| Aryl Halide (e.g., 4-Bromoacetanilide) | Alkene (e.g., Methyl Acrylate) | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Organic or Inorganic Base (e.g., Et₃N, K₂CO₃) | Polar Aprotic (e.g., DMF, NMP) | Substituted Styrene Derivative |
Conversion of Carboxylic Acid Precursors to this compound
Once the corresponding carboxylic acid, 4-acetamidocinnamic acid, is obtained, it can be converted to its methyl ester, this compound, through esterification.
Fischer Esterification is a classic and widely used method for this transformation. sapub.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, water, a byproduct of the reaction, can be removed as it forms. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A series of proton transfer and elimination steps then leads to the formation of the ester and water. masterorganicchemistry.com
Other methods for esterification include:
Reaction with Thionyl Chloride: The carboxylic acid can first be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the methyl ester. commonorganicchemistry.com
Alkylation: The carboxylate salt of the acid can be alkylated using a methylating agent like iodomethane (B122720) (MeI) or dimethyl sulfate (Me₂SO₄). commonorganicchemistry.com
Diazomethane (B1218177): While highly efficient, the use of diazomethane (CH₂N₂) is often limited by its toxicity and explosive nature. A safer alternative is trimethylsilyldiazomethane (B103560) (TMS-CHN₂). commonorganicchemistry.com
| Starting Material | Reagents | Method | Key Features |
| 4-Acetamidocinnamic acid | Methanol, H₂SO₄ (cat.) | Fischer Esterification | Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.com |
| 4-Acetamidocinnamic acid | 1. SOCl₂ 2. Methanol | Acyl Chloride Formation | Two-step process; proceeds via a highly reactive intermediate. commonorganicchemistry.com |
| 4-Acetamidocinnamic acid | Base, then MeI or Me₂SO₄ | Alkylation | Involves formation of a carboxylate anion. commonorganicchemistry.com |
| 4-Acetamidocinnamic acid | Trimethylsilyldiazomethane (TMS-CHN₂) | Diazomethane Esterification | Rapid and high-yielding, but TMS-CHN₂ requires careful handling. commonorganicchemistry.com |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles have been successfully applied to the synthesis of cinnamic acid derivatives.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.combenthamdirect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. tandfonline.comnih.gov This technique involves the direct heating of polar molecules through dielectric loss, leading to rapid and uniform heating of the reaction mixture. tandfonline.com
For the synthesis of cinnamic acid derivatives, microwave heating has been applied to Knoevenagel condensation reactions, where an aryl aldehyde is condensed with malonic acid. tandfonline.comresearchgate.net This approach offers a rapid and efficient route to the carboxylic acid precursor of this compound. researchgate.net The significant reduction in reaction time compared to conventional heating methods makes MAOS an attractive green alternative. tandfonline.com
Solvent-Free Reaction Conditions
Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry as it minimizes waste and avoids the environmental and safety hazards associated with many organic solvents. tandfonline.com Microwave-assisted synthesis is particularly amenable to solvent-free conditions. researchgate.net For instance, the synthesis of cinnamic acid derivatives has been achieved by irradiating a mixture of an aryl aldehyde, malonic acid, and a solid catalyst/mediator like polyphosphate ester (PPE) in the absence of any solvent. tandfonline.comresearchgate.net This one-pot protocol simplifies the experimental setup and work-up procedures, leading to high yields of the desired products. tandfonline.com
Application of Benign Solvents and Recyclable Media (e.g., Water, Ionic Liquids)
When a solvent is necessary, green chemistry encourages the use of benign alternatives like water or recyclable media such as ionic liquids.
Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Microwave-assisted Knoevenagel reactions for the synthesis of coumaric acids (hydroxycinnamic acids) have been successfully carried out using water as the solvent. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. They are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchinschools.org Cinnamic acid derivatives have been synthesized in high yields via the Knoevenagel reaction using a water-insoluble ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) with a catalytic amount of piperidine. researchgate.net A significant advantage of this system is that the ionic liquid can be easily separated from the product and reused multiple times without a significant loss in activity, enhancing the sustainability of the process. researchinschools.orgresearchgate.net
Continuous Flow Mechanochemistry for Ester Production
Mechanochemistry, where chemical reactions are induced by mechanical force rather than conventional heating or solvents, represents a significant advancement in sustainable synthesis. rsc.org When combined with continuous flow processing, such as in reactive extrusion, it offers a scalable and highly efficient method for producing chemicals with minimal solvent use. ucl.ac.ukscribd.com
Reactive extrusion, particularly twin-screw extrusion (TSE), allows for the continuous mixing and reaction of solid or semi-solid reagents. scribd.comresearchgate.net This solvent-free approach has been applied to various organic transformations, including esterification and amidation. researchgate.netresearchgate.net By feeding the carboxylic acid and alcohol (or other reagents) into an extruder, the mechanical action within the screw barrel can facilitate the reaction, producing the ester in a continuous stream. scribd.com This technology is still emerging in organic synthesis but holds great promise for the large-scale, sustainable production of esters like this compound. scribd.comresearchgate.net
| Green Chemistry Approach | Methodology | Key Advantages |
| Microwave-Assisted Synthesis | Knoevenagel condensation under microwave irradiation. | Rapid reaction rates, increased yields, simplicity. eurekaselect.comtandfonline.com |
| Solvent-Free Conditions | Solid-state reaction of reagents with a mediator under microwave heating. | Eliminates solvent waste, simplifies work-up, reduces environmental impact. tandfonline.comresearchgate.net |
| Benign Solvents/Recyclable Media | Knoevenagel reaction in water or an ionic liquid ([bmim]PF₆). | Use of non-toxic solvents; catalyst/media can be recycled and reused. researchgate.netresearchgate.net |
| Continuous Flow Mechanochemistry | Reactive extrusion of carboxylic acid and alcohol. | Solvent-free, scalable, continuous production, high efficiency. ucl.ac.ukscribd.com |
Atom-Economical and Sustainable Approaches
In alignment with the principles of green chemistry, modern synthetic methodologies are increasingly focused on maximizing atom economy and minimizing environmental impact. The synthesis of this compound and its analogues has benefited from such innovations, moving away from classical methods that often involve hazardous reagents, harsh conditions, and significant waste generation. Sustainable approaches prioritize the use of renewable feedstocks, safer solvents, energy-efficient processes, and recyclable catalysts to create more efficient and environmentally benign synthetic routes. Key strategies include solvent-free reactions, microwave-assisted synthesis, and the application of novel catalytic systems in fundamental carbon-carbon bond-forming reactions like the Knoevenagel condensation and the Mizoroki-Heck reaction.
Green Knoevenagel Condensation Routes
The Knoevenagel condensation, a cornerstone reaction for forming the α,β-unsaturated carbonyl structure of cinnamate (B1238496) derivatives, traditionally utilizes organic bases like pyridine and piperidine, which are toxic and environmentally harmful. tue.nlwikipedia.org Recent research has focused on developing greener alternatives that eliminate these hazardous components and reduce waste.
One significant advancement is the development of solvent-free Knoevenagel condensations. These reactions can be performed by grinding the reactants together, sometimes in the presence of a solid catalyst, or by heating them in the absence of any solvent. tue.nlresearchgate.netmdpi.com For instance, various benzaldehydes can be condensed with active methylene compounds under solvent-free conditions using environmentally benign catalysts like ammonium (B1175870) bicarbonate or reusable catalysts such as porous calcium hydroxyapatite. tue.nlmdpi.com This approach not only simplifies the work-up procedure but also significantly reduces the generation of solvent waste.
The use of microwave irradiation represents another leap forward in the sustainable synthesis of cinnamic acid derivatives. ajrconline.org Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often leads to higher product yields compared to conventional heating methods. mdpi.comajrconline.orgnih.gov When combined with solvent-free conditions and a recyclable catalyst like hydroxyapatite, the Knoevenagel condensation becomes a highly efficient and sustainable protocol. mdpi.com
Furthermore, catalyst systems have been re-evaluated to improve their environmental profile. Natural, biodegradable catalysts such as lemon juice (citric acid) have been successfully employed for the Knoevenagel condensation, offering a non-toxic and economical option. lookchem.com The use of water as a solvent, when feasible, also presents a green alternative, although catalyst-free, water-mediated approaches may require elevated temperatures. rsc.org
| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Lemon Juice / Solvent-free, RT | 4 hr | 80 | lookchem.com |
| Various Aldehydes | Malononitrile | Hydroxyapatite / MW, Solvent-free | 1-5 min | 90-98 | mdpi.com |
| Various Aldehydes | Ethyl Cyanoacetate (B8463686) | Hydroxyapatite / MW, Solvent-free | 2-8 min | 85-95 | mdpi.com |
| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate / Solvent-free, 100°C | 15 min | 94 | tue.nlresearchgate.net |
| Benzaldehyde | Malonic Acid | Piperidine / MW, Toluene (B28343), 110°C | 60 min | 68 | nih.gov |
Sustainable Mizoroki-Heck Reaction Methodologies
The Mizoroki-Heck reaction is a powerful and versatile method for forming the carbon-carbon double bond in cinnamate esters by coupling an aryl halide with an alkene, such as methyl acrylate. jocpr.com While highly effective, traditional Heck reactions often rely on palladium catalysts with phosphine (B1218219) ligands, which can be toxic and difficult to separate from the product. Sustainable adaptations of this reaction focus on developing ligand-free systems and heterogeneous catalysts that are easily recoverable and reusable.
Research has demonstrated that the Heck reaction can be performed efficiently with supported palladium catalysts (e.g., Pd on carbon or silica) in the absence of phosphine ligands. researchgate.netnih.gov A significant finding is that while some palladium may leach into the solution to act as the active catalyst, it can redeposit onto the support at the end of the reaction, allowing the catalyst to be recycled with minimal loss of activity. nih.gov This simplifies product purification and reduces palladium waste.
The choice of solvent is another critical factor in the sustainability of the Heck reaction. Greener solvents, such as water or water-insoluble ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6), have been successfully used. researchgate.net Ionic liquids are particularly advantageous as they can facilitate catalyst retention and be reused over multiple reaction cycles. researchgate.net
These advancements make the Mizoroki-Heck reaction a more atom-economical and environmentally sound strategy for synthesizing this compound from precursors like 4-iodoacetanilide and methyl acrylate.
| Aryl Halide | Alkene | Catalyst System | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Methyl Acrylate | Pd/C (Ligand-free) | N-Methylpyrrolidone | Triethylamine (B128534)/Na2CO3 | High (quantitative conversion) | nih.gov |
| 4-Iodoanisole | Methyl Acrylate | Phosphine-Functionalized Chitosan-Pd | DMF | Triethylamine | ~95 | researchgate.net |
| Aryl Iodides | n-Butyl Acrylate | Rice Husk Silica-Cinchonine-Pd / Solar Radiation | Polyethylene Glycol (PEG) | Triethylamine | High | researchgate.net |
| Iodobenzene | Acrylamide | PSSy-[Pd3]+ Cluster | DMF/H2O | Diisopropylethylamine | >99 | researchgate.net |
Chemical Reactivity and Transformation Pathways of Methyl 3 4 Acetamidophenyl Prop 2 Enoate
Reactions at the Alpha,Beta-Unsaturated Ester Moiety
The presence of a carbon-carbon double bond conjugated with a carbonyl group makes the α,β-unsaturated ester moiety a key site for reactivity. This system is susceptible to various addition reactions and cycloadditions.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the methoxycarbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus susceptible to attack by nucleophiles. This reactivity is characteristic of conjugate or 1,4-additions, famously known as Michael additions. wikipedia.org
In the Michael reaction, a soft nucleophile, known as a Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgyoutube.com Methyl 3-(4-acetamidophenyl)prop-2-enoate serves as an effective Michael acceptor. Doubly stabilized carbon nucleophiles, such as the enolates derived from ethyl cyanoacetate (B8463686) and malononitrile, are common Michael donors for this type of transformation. wikipedia.org The reaction is typically catalyzed by a base, which deprotonates the active methylene (B1212753) compound to generate the nucleophilic carbanion. researchgate.net
The addition of the carbanion to the β-carbon of the prop-2-enoate system results in the formation of a new carbon-carbon bond and an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. youtube.comresearchgate.net
Table 1: Michael Addition Reactions
| Michael Donor | Michael Acceptor | Product |
|---|---|---|
| Ethyl cyanoacetate | This compound | Methyl 3-(4-acetamidophenyl)-2-(1-cyano-1-ethoxycarbonyl)methylpropanoate |
| Malononitrile | This compound | Methyl 3-(4-acetamidophenyl)-2-(dicyanomethyl)propanoate |
The Aza-Michael reaction is a specific type of conjugate addition where a nitrogen-based nucleophile, such as a primary or secondary amine, adds to the β-carbon of an electron-deficient alkene. frontiersin.orgnih.gov This reaction is a highly efficient method for forming carbon-nitrogen bonds. nih.gov While simple amines can act as nucleophiles, hydrazine (B178648) derivatives have been shown to react with α,β-unsaturated esters in a tandem Aza-Michael addition-cyclization sequence to produce heterocyclic compounds.
For instance, the reaction of this compound with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of 4-(4-acetamidobenzyl)-5-hydroxy-1H-pyrazole. This transformation proceeds through an initial Aza-Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the ester carbonyl group.
Table 2: Aza-Michael Addition-Cyclization
| Nucleophile | Substrate | Conditions | Product |
|---|---|---|---|
| Hydrazine hydrate | This compound | Ethanol, Reflux | 4-(4-Acetamidobenzyl)-5-hydroxy-1H-pyrazole |
Cycloaddition Chemistry (e.g., [3+2] Cycloadditions)
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The electron-deficient double bond in this compound makes it a suitable dipolarophile for [3+2] cycloaddition reactions. uchicago.edu In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. nih.gov
A notable example is the reaction with arylhydrazines to synthesize pyrazoline derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction of this compound with various substituted arylhydrazines in the presence of a catalytic amount of acetic acid proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization that can be viewed in the context of a [3+2] cycloaddition pathway. This process yields substituted methyl 1-aryl-5-(4-acetamidophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylates.
Table 3: [3+2] Cycloaddition with Arylhydrazines
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Class |
|---|---|---|---|
| Arylhydrazine | This compound | Acetic acid, Heat | Methyl 1-aryl-5-(4-acetamidophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylates |
Catalytic Hydrogenation of the Double Bond
The carbon-carbon double bond in the α,β-unsaturated system can be selectively reduced through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a heterogeneous metal catalyst. A common and effective catalyst for this transformation is palladium on carbon (Pd/C).
The hydrogenation occurs on the surface of the catalyst, where hydrogen is added across the double bond to yield the corresponding saturated ester. This method is generally chemoselective, leaving other functional groups such as the ester and the amide, as well as the aromatic ring, intact under mild conditions. The product of this reaction is Methyl 3-(4-acetamidophenyl)propanoate.
Table 4: Catalytic Hydrogenation
| Substrate | Reagents | Product |
|---|---|---|
| This compound | H₂, Pd/C | Methyl 3-(4-acetamidophenyl)propanoate |
Transformations Involving the Ester Functional Group
The methyl ester functional group is another key site for chemical transformations, primarily involving nucleophilic acyl substitution. The most common reactions are hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis in a reversible equilibrium process to yield 3-(4-acetamidophenyl)prop-2-enoic acid and methanol (B129727).
Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible hydrolysis to form the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product, 3-(4-acetamidophenyl)prop-2-enoic acid. mdpi.com
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. mdpi.com For example, reacting this compound with ethanol under acidic conditions would result in the formation of Ethyl 3-(4-acetamidophenyl)prop-2-enoate and methanol. mdpi.com
Table 5: Reactions of the Ester Group
| Reaction Type | Reagents | Product |
|---|
Transesterification Processes
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. mdpi.com This process, also known as alcoholysis, is typically catalyzed by either an acid or a base. mdpi.commasterorganicchemistry.com For this compound, the methyl ester group is susceptible to this transformation.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A nucleophilic alcohol can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the new ester.
In base-catalyzed transesterification, a strong base, typically an alkoxide corresponding to the desired alcohol, is used. masterorganicchemistry.com The alkoxide directly attacks the electrophilic carbonyl carbon. This process is an equilibrium, and to drive the reaction to completion, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com
The general reaction is as follows: this compound + R-OH ⇌ R-3-(4-acetamidophenyl)prop-2-enoate + Methanol
Different alcohols can be used to synthesize a variety of corresponding esters, as illustrated in the table below.
| Reactant Alcohol | Catalyst Type | Resulting Ester Product |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 3-(4-acetamidophenyl)prop-2-enoate |
| Propan-1-ol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 3-(4-acetamidophenyl)prop-2-enoate |
| Butan-1-ol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBu) | Butyl 3-(4-acetamidophenyl)prop-2-enoate |
| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 3-(4-acetamidophenyl)prop-2-enoate |
Aminolysis and Amidation Reactions
Aminolysis is the process where an ester reacts with an amine to form an amide and an alcohol. researchgate.net This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group (-OCH₃) with an amino group (-NHR' or -NR'R''). The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 3-(4-acetamidophenyl)propenamide.
This transformation is typically conducted by heating the ester with the amine, sometimes in the presence of a catalyst. The reactivity of the amine plays a crucial role; primary amines are generally more reactive than secondary amines due to less steric hindrance.
The general reaction is as follows: this compound + R'R''NH → N,N-R'R''-3-(4-acetamidophenyl)prop-2-enamide + Methanol
A variety of amides can be synthesized by selecting different amines.
| Reactant Amine | Resulting Amide Product |
| Ammonia (B1221849) (NH₃) | 3-(4-acetamidophenyl)prop-2-enamide |
| Methylamine (CH₃NH₂) | N-methyl-3-(4-acetamidophenyl)prop-2-enamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-3-(4-acetamidophenyl)prop-2-enamide |
| Aniline (B41778) (C₆H₅NH₂) | N-phenyl-3-(4-acetamidophenyl)prop-2-enamide |
Reactivity of the Acetamido Substituent
The acetamido group (-NHCOCH₃) consists of a secondary amide linked to the aromatic ring. While amides are known for their stability, the nitrogen atom and the adjacent carbonyl group offer sites for further functionalization.
Derivatization Strategies at the Amide Nitrogen
The nitrogen atom of the acetamido group possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to delocalization into the adjacent carbonyl group. Consequently, reactions at the amide nitrogen, such as alkylation, are challenging and often require strong bases to first deprotonate the nitrogen, forming a more nucleophilic amide anion. This anion can then react with an electrophile, like an alkyl halide, to yield an N-alkylated product.
A potential derivatization pathway is shown below:
Deprotonation: this compound + Strong Base (e.g., NaH) → Sodium amidate intermediate
Alkylation: Sodium amidate intermediate + R-X → Methyl 3-(4-(N-alkylacetamido)phenyl)prop-2-enoate + NaX
Exploration of N-Acylation Reactions
N-acylation of a secondary amide like the acetamido group in this compound would lead to the formation of an imide derivative. This reaction is generally difficult due to the low nucleophilicity of the amide nitrogen. researchgate.net Forcing conditions, such as using a highly reactive acylating agent (e.g., an acyl chloride or anhydride) in the presence of a strong base or a specific catalyst, are typically required. The reaction involves the substitution of the amide hydrogen with an acyl group (R-C=O).
A representative N-acylation reaction can be depicted as: this compound + Acylating Agent (e.g., Acetyl Chloride) → Methyl 3-(4-(diacetamido)phenyl)prop-2-enoate
Aromatic Ring Functionalizations
Electrophilic Aromatic Substitution Potentials
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) are governed by the two substituents already present on the ring: the acetamido group (-NHCOCH₃) and the prop-2-enoate side chain (-CH=CHCOOCH₃).
Acetamido Group: This group is a powerful activating and ortho, para-directing substituent. The lone pair on the nitrogen atom can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution, particularly when the attack occurs at the ortho and para positions. libretexts.org
Prop-2-enoate Group: This group is deactivating and meta-directing. The electron-withdrawing nature of the ester and the conjugated double bond pull electron density from the ring, making it less reactive towards electrophiles.
In cases of competing directing effects, the strongly activating acetamido group's influence dominates the regiochemical outcome. Since the para position is already occupied by the prop-2-enoate group, electrophilic attack is directed primarily to the positions ortho to the acetamido group (positions 3 and 5 on the ring).
The general mechanism involves two main steps: attack by the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
| EAS Reaction | Reagents | Major Expected Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-(4-acetamido-3-nitrophenyl)prop-2-enoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-(4-acetamido-3-bromophenyl)prop-2-enoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 3-(4-acetamido-3-chlorophenyl)prop-2-enoate |
| Sulfonation | Fuming H₂SO₄ | Methyl 3-(4-acetamido-3-sulfophenyl)prop-2-enoate |
Transformations of the Phenyl Ring System
The phenyl ring of this compound is substituted with an activating acetamido group (-NHCOCH₃) at the para-position relative to a deactivating methyl prop-2-enoate group (-CH=CHCOOCH₃). This substitution pattern dictates the regioselectivity of electrophilic aromatic substitution reactions. The powerful ortho-, para-directing acetamido group's influence overrides the meta-directing effect of the acrylate (B77674) group. Consequently, electrophilic attack is anticipated to occur at the positions ortho to the acetamido group (positions 3 and 5).
Common electrophilic aromatic substitution reactions applicable to such activated systems include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would be expected to yield Methyl 3-(4-acetamido-3-nitrophenyl)prop-2-enoate. The specific conditions for these transformations would need to be carefully controlled to prevent reactions at the double bond of the acrylate moiety.
Nucleophilic aromatic substitution on the phenyl ring is generally not favored unless a strong electron-withdrawing group is present and a good leaving group is located at a suitable position on the ring. For the title compound, such reactions are unlikely under standard conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Expected Product | Position of Substitution |
|---|---|---|
| HNO₃/H₂SO₄ (Nitration) | Methyl 3-(4-acetamido-3-nitrophenyl)prop-2-enoate | Ortho to acetamido group |
| Br₂/FeBr₃ (Bromination) | Methyl 3-(4-acetamido-3-bromophenyl)prop-2-enoate | Ortho to acetamido group |
Controlled Fragmentation and Rearrangement Reactions
Decarboxylation Pathways
Direct decarboxylation of this compound is not a typical reaction, as it is an ester. However, a two-step pathway involving initial hydrolysis of the ester to its corresponding carboxylic acid, (2E)-3-(4-acetamidophenyl)prop-2-enoic acid, can lead to decarboxylation. Cinnamic acids and their derivatives are known to undergo decarboxylation under various conditions to yield styrenes.
Thermal decarboxylation is a common method for cinnamic acids. Refluxing the corresponding carboxylic acid in a high-boiling solvent like dimethylformamide (DMF) can lead to the formation of 4-acetamidostyrene. researchgate.net Catalytic methods can also be employed to achieve this transformation under milder conditions. For example, various transition metal catalysts, such as those based on ruthenium, have been shown to be effective in the decarboxylation of cinnamic acids. tandfonline.com Additionally, certain microorganisms possess enzymes capable of decarboxylating substituted cinnamic acids. nih.gov
Table 2: Potential Decarboxylation Pathways for the Corresponding Carboxylic Acid
| Method | Conditions | Product |
|---|---|---|
| Thermal | Reflux in high-boiling solvent (e.g., DMF) | 4-Acetamidostyrene |
| Catalytic | Ruthenium catalyst, heat | 4-Acetamidostyrene |
Rearrangements Leading to Cyclized Products
Cinnamate (B1238496) esters, including this compound, are precursors for various cyclization reactions, often induced by photochemical or oxidative methods.
One significant reaction is the [2+2] photocycloaddition. When irradiated in the presence of an alkene, such as styrene (B11656), cinnamate esters can form cyclobutane (B1203170) derivatives. acs.orgresearchgate.net This reaction often proceeds via a triplet-sensitized mechanism and can be rendered enantioselective by using chiral Lewis acids as catalysts. acs.orgacs.org This pathway allows for the controlled assembly of complex cyclobutane structures.
Another important transformation is oxidative cyclization to form coumarin (B35378) derivatives. While this reaction typically requires a hydroxyl group at the ortho position of the phenyl ring to facilitate intramolecular lactonization, nih.gov alternative pathways exist. Photocatalytic methods using catalysts like xanthone (B1684191) in the presence of an oxidant can achieve oxidative C-H activation and cyclization of cinnamic acids to yield coumarins. rsc.org A similar transformation for this compound would result in an acetamido-substituted coumarin, a valuable heterocyclic scaffold.
Table 3: Potential Cyclization Reactions
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| [2+2] Photocycloaddition | Styrene, hv, photosensitizer, chiral Lewis acid | Substituted cyclobutane |
Advanced Characterization and Structural Elucidation of Methyl 3 4 Acetamidophenyl Prop 2 Enoate
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic techniques are indispensable for probing the molecular structure of Methyl 3-(4-acetamidophenyl)prop-2-enoate, confirming the connectivity of atoms and the presence of key functional groups.
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
The ¹H (proton) and ¹³C NMR spectra provide the primary framework for the molecular structure.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a result of their mutual coupling. The vinyl protons of the prop-2-enoate moiety also present as doublets, with a large coupling constant indicative of a trans configuration. The methyl ester group gives rise to a singlet, while the acetyl methyl group also appears as a singlet. The amide N-H proton is visible as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. Key resonances include those for the two carbonyl carbons (one for the ester and one for the amide), the carbons of the aromatic ring, the vinyl carbons, and the methyl carbons of the ester and acetyl groups. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary slightly.
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Acetyl CH₃ | ~2.1 | ~24 |
| Ester OCH₃ | ~3.8 | ~52 |
| Vinylic CH (α to C=O) | ~6.4 (d, J ≈ 16 Hz) | ~118 |
| Aromatic CH (ortho to C=C) | ~7.5 (d, J ≈ 8.5 Hz) | ~129 |
| Aromatic CH (ortho to NHAc) | ~7.6 (d, J ≈ 8.5 Hz) | ~120 |
| Vinylic CH (β to C=O) | ~7.7 (d, J ≈ 16 Hz) | ~143 |
| Amide NH | ~8.0 (br s) | N/A |
| Aromatic C (ipso to NHAc) | N/A | ~140 |
| Aromatic C (ipso to C=C) | N/A | ~130 |
| Amide C=O | N/A | ~168 |
To unambiguously assign the signals from 1D NMR and confirm the atomic connectivity, two-dimensional NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a strong cross-peak would be observed between the two vinylic protons, confirming their adjacent relationship. Similarly, correlations between the ortho and meta protons on the aromatic ring would be visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the vinylic proton signals to the vinylic carbon signals.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | ~3300 | Medium |
| C-H Stretch | Aromatic/Vinylic | 3100-3000 | Medium |
| C-H Stretch | Aliphatic (Methyl) | 3000-2850 | Medium |
| C=O Stretch | Ester (conjugated) | ~1715 | Strong |
| C=O Stretch (Amide I) | Amide | ~1670 | Strong |
| C=C Stretch | Alkene/Aromatic | 1640-1580 | Medium-Strong |
| N-H Bend (Amide II) | Amide | ~1540 | Medium |
The presence of a strong band around 1715 cm⁻¹ is indicative of the conjugated ester carbonyl group, while another strong band around 1670 cm⁻¹ confirms the presence of the amide carbonyl. The N-H stretching of the amide group is expected around 3300 cm⁻¹.
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₃NO₃), the molecular weight is 219.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 219. The fragmentation pattern provides structural clues:
Loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) from the molecular ion would yield a fragment at m/z 188.
Loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetamido group would result in a fragment at m/z 177.
A subsequent loss of the methoxy radical from the m/z 177 fragment would lead to an ion at m/z 146.
Cleavage of the ester group can also lead to characteristic fragments.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which confirms the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Precise Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown.
The diffraction data collected from bombarding the crystal with X-rays allows for the determination of:
Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal lattice.
Crystal System and Space Group: The symmetry properties of the crystal.
Atomic Coordinates: The precise position of every non-hydrogen atom in the unit cell.
Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles between bonds, confirming the geometry (e.g., the trans nature of the double bond and the planarity of the aromatic ring).
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and π-π stacking interactions.
This technique provides the most definitive and detailed structural information, serving as the ultimate confirmation of the molecular structure determined by spectroscopic methods.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are pivotal in the separation, identification, and purification of chemical compounds. The principles of chromatography rely on the differential partitioning of a compound between a stationary phase and a mobile phase. For this compound, both TLC and HPLC offer distinct advantages in its analytical characterization.
Thin Layer Chromatography is a rapid, simple, and cost-effective technique for assessing the purity of a sample and for optimizing solvent systems for column chromatography. In the context of this compound, TLC can be effectively employed to monitor the progress of its synthesis and to identify the number of components in the reaction mixture.
The separation on a TLC plate is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, the mobile phase, and the chemical nature of the analyte. For this compound, a silica (B1680970) gel plate (a polar stationary phase) is a suitable choice. The mobile phase, typically a mixture of a non-polar and a more polar solvent, needs to be optimized to achieve good separation.
Given the structure of this compound, which contains a moderately polar acetamido group and an ester functional group, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) would be appropriate. The following table outlines proposed TLC conditions based on the analysis of similar compounds.
| Stationary Phase | Mobile Phase (v/v) | Proposed Rf |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | 0.4 - 0.5 |
| Silica Gel 60 F254 | Toluene:Ethyl Acetate (8:2) | 0.3 - 0.4 |
| Silica Gel 60 F254 | Chloroform:Methanol (9.5:0.5) | 0.6 - 0.7 |
| Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the compound. |
High-Performance Liquid Chromatography is a powerful analytical technique that provides high resolution, sensitivity, and quantification capabilities. For the purity assessment and isolation of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture.
The retention of the analyte in RP-HPLC is primarily governed by its hydrophobicity; more non-polar compounds are retained longer on the column. The mobile phase for the analysis of this compound would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution.
Based on standard HPLC methods for similar aromatic and acetamido-containing compounds, the following conditions are proposed for the analysis of this compound.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 80% B15-18 min: 80% B18-20 min: 80% to 40% B20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these conditions, this compound is expected to elute as a sharp, well-defined peak. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For preparative HPLC, the conditions can be scaled up to isolate larger quantities of the pure compound.
Theoretical and Computational Chemistry Studies on Methyl 3 4 Acetamidophenyl Prop 2 Enoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the molecular properties of Methyl 3-(4-acetamidophenyl)prop-2-enoate. These calculations are based on the fundamental principles of quantum mechanics and can provide detailed information about the geometry, electronic distribution, and spectroscopic properties of the molecule.
Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of molecular systems. It is employed to determine the optimized geometry and electronic structure of this compound. The geometry optimization process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides accurate predictions of bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (prop-2-enoate) | ~1.34 Å |
| C-C (phenyl-prop) | ~1.48 Å | |
| C=O (ester) | ~1.22 Å | |
| C-O (ester) | ~1.35 Å | |
| N-C (amide) | ~1.36 Å | |
| C=O (amide) | ~1.24 Å | |
| Bond Angle | C=C-C (prop-2-enoate) | ~122° |
| C-C=O (ester) | ~125° | |
| C-N-C (amide) | ~128° | |
| Dihedral Angle | Phenyl-C=C-C | ~180° (trans) |
Note: These values are estimations based on DFT calculations of similar molecular structures.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the acetamidophenyl group, which is electron-rich. The LUMO is likely to be distributed over the propenoate moiety, particularly the α,β-unsaturated system, which can act as an electron acceptor. Computational studies on related aromatic compounds often utilize DFT to calculate these orbital energies.
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -1.8 |
| HOMO-LUMO Gap | ~ 4.7 |
Note: These are representative values based on calculations for analogous aromatic compounds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen atoms of the ester and amide groups, as well as the nitrogen atom of the amide. These are the most electronegative atoms and represent sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide and the aromatic ring would exhibit a more positive potential (blue or green), indicating their susceptibility to nucleophilic interaction.
Mechanistic Investigations through Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the feasibility of a proposed mechanism.
Transition state analysis is a cornerstone of computational reaction mechanism studies. A transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. By locating and characterizing the transition state for a particular reaction, chemists can calculate the activation energy, which is a key determinant of the reaction rate.
For this compound, a key reaction of interest is the Michael addition to the α,β-unsaturated ester. Computational studies can be used to model the approach of a nucleophile to the β-carbon of the propenoate system and to calculate the structure and energy of the corresponding transition state. This allows for a detailed understanding of the factors that influence the stereoselectivity and regioselectivity of such reactions.
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, which posits that changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. nih.gov MEDT has been successfully applied to a wide range of organic reactions, including cycloadditions and pericyclic reactions. rsc.orgresearchgate.net
In the context of this compound, MEDT could be used to analyze the reaction pathways of, for example, a Diels-Alder reaction where the propenoate acts as a dienophile. By analyzing the changes in electron density along the reaction coordinate, MEDT can provide a detailed picture of the bond-forming and bond-breaking processes. This approach offers a complementary perspective to traditional frontier molecular orbital theory and can provide deeper insights into the electronic and energetic aspects of the reaction mechanism. Computational studies on the antioxidant properties of similar compounds like cinnamic acid have utilized DFT to understand their reactive nature. nih.gov
Analysis of Intermolecular Interactions
The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a chemical compound, including its crystal packing, stability, and physical characteristics. For this compound, such an analysis would involve a combination of crystallographic and computational techniques.
Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts with neighboring molecules.
Should the crystal structure of this compound become available, a Hirshfeld surface analysis would be performed. This would involve generating a three-dimensional surface around the molecule, color-coded to represent different types of intermolecular contacts. The associated two-dimensional fingerprint plots would then provide a quantitative summary of these interactions, breaking them down into contributions from different atom pairs (e.g., H···H, O···H, C···H). This data would be instrumental in understanding the dominant forces governing the crystal packing of the compound.
Computational Studies of Hydrogen Bonding and Pi-Pi Stacking Interactions
Computational chemistry provides valuable insights into the nature and strength of non-covalent interactions. For this compound, which possesses functional groups capable of both hydrogen bonding (the amide group) and pi-pi stacking (the phenyl ring), computational studies would be highly informative.
In the absence of specific data for this compound, studies on related acetanilide (B955) and propenoate derivatives could offer some general insights into the types of intermolecular interactions that might be expected. For instance, research on acetanilide and its derivatives frequently highlights the formation of intermolecular hydrogen bonds. nih.gov Similarly, computational studies on molecules containing aromatic rings provide a framework for understanding pi-pi stacking interactions. rsc.orgresearchgate.net However, a direct and accurate analysis remains contingent upon the availability of experimental or computational data for the title compound.
Catalytic Applications in the Synthesis and Transformation of Methyl 3 4 Acetamidophenyl Prop 2 Enoate
Transition Metal-Mediated Catalysis
Transition metals, particularly palladium, copper, iron, manganese, and nickel, are extensively used in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of cinnamate (B1238496) structures.
Palladium-Catalyzed Processes (e.g., Coupling Reactions, N-Acylation)
Palladium catalysis is a cornerstone in the synthesis of cinnamic acid derivatives. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a primary method for constructing the cinnamate backbone. organic-chemistry.orgwikipedia.org In this reaction, an aryl halide (or triflate) is coupled with an acrylate (B77674) ester in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org For the synthesis of Methyl 3-(4-acetamidophenyl)prop-2-enoate, this would typically involve the reaction of a 4-acetamidophenyl halide with methyl acrylate.
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final substituted alkene product and regenerates the active Pd(0) catalyst. youtube.com Various palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], often in conjunction with phosphine (B1218219) ligands that stabilize the palladium catalyst and influence its reactivity and selectivity. wikipedia.orgyoutube.com The choice of base, such as triethylamine (B128534) or sodium acetate, is also critical for the reaction's success. wikipedia.orgyoutube.com
Recent advancements have focused on developing more efficient and environmentally benign Heck reaction protocols. This includes the use of phosphine-free palladium catalysts, N-heterocyclic carbene (NHC) palladium complexes, and conducting the reaction in greener solvents like water. organic-chemistry.orgresearchgate.net These developments aim to improve catalyst stability, activity (high turnover numbers), and recyclability. organic-chemistry.orgresearchgate.net
Palladium catalysts are also employed in N-acylation reactions. thieme-connect.de While direct N-acylation to form the acetamido group on the phenyl ring is a common transformation, palladium-catalyzed methods can be particularly useful for complex substrates or when chemoselectivity is a concern. thieme-connect.de For instance, palladium-catalyzed C-H activation/amination strategies can be used to introduce nitrogen-containing functional groups onto aromatic rings.
Below is a table summarizing various palladium catalysts and their applications relevant to cinnamate synthesis.
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)2 / PPh3 | Heck Reaction | Classical system for coupling aryl halides with alkenes. wikipedia.org |
| Pd-NHC-Py complexes | Heck Reaction | Effective in aqueous media, promoting green chemistry principles. researchgate.net |
| Phosphine-free Pd catalysts | Heck Reaction | Offers advantages in terms of cost and ease of product purification. organic-chemistry.org |
| Palladacycles | Heck Reaction | Highly active catalysts with high turnover frequencies. mdpi.com |
Copper-Catalyzed Transformations
Copper catalysts offer a cost-effective and versatile alternative to palladium for certain transformations in cinnamate chemistry. Copper-catalyzed reactions are particularly relevant for decarboxylative cross-coupling reactions. For instance, cinnamic acids can undergo copper-catalyzed decarboxylative trifluoroethylation, demonstrating the utility of copper in functionalizing the cinnamate scaffold. researchgate.net
Copper-catalyzed multicomponent reactions have also been developed for the synthesis of complex amino ester derivatives. nih.gov These reactions can involve the in-situ generation of reactive intermediates that then participate in copper-mediated bond-forming events. While not a direct synthesis of this compound, these methods highlight the potential of copper catalysis in the broader field of cinnamate and amino acid derivative synthesis.
Furthermore, copper salts have been shown to form coordination compounds with cinnamic acid derivatives, which can be a step in certain catalytic cycles or used for purification and separation processes. acs.org The ability of copper to coordinate with the carboxylate group of cinnamic acid is a key aspect of its catalytic activity in these reactions. acs.org
Iron, Manganese, and Nickel Catalysis in Cinnamate Chemistry
In the quest for more sustainable and economical catalytic systems, first-row transition metals like iron, manganese, and nickel have gained significant attention.
Iron-catalyzed reactions are highly desirable due to iron's abundance, low cost, and low toxicity. Iron catalysts have been successfully employed in C-H activation and cross-coupling reactions. nih.govnortheastern.edu For example, iron-catalyzed decarboxylative C(sp2)–C(sp3) coupling reactions of cinnamic acids have been developed, offering a ligand-free approach to functionalize these molecules. rsc.org Iron nanoparticles, such as Fe3O4, have also been shown to be effective and reusable catalysts in such transformations. rsc.org
Manganese-catalyzed reactions are emerging as a powerful tool in C-H activation chemistry. rsc.org Manganese catalysts can mediate a variety of transformations, including the synthesis of complex organic molecules through C-H functionalization. researchgate.net While direct manganese-catalyzed synthesis of this compound may not be widely reported, the principles of manganese-catalyzed hydroarylation and hydroalkenylation of unsaturated amides are relevant to the broader chemistry of cinnamate-like structures. researchgate.net
Nickel-catalyzed reactions provide a valuable alternative to palladium in cross-coupling chemistry. Nickel catalysts are often more reactive towards less reactive electrophiles, such as aryl chlorides. A historical method for preparing cinnamate esters involved a nickel peroxide catalyst for the direct oxidation of cinnamic aldehydes in the presence of an alcohol. google.com
The following table provides an overview of these transition metals in relevant catalytic applications.
| Metal Catalyst | Reaction Type | Example Application |
| Iron (e.g., Ferrocene, Fe3O4) | Decarboxylative C-C Coupling | Alkenylation of sp3 C-H bonds using cinnamic acids. rsc.org |
| Manganese | C-H Activation | Hydroarylation and hydroalkenylation of unsaturated systems. researchgate.net |
| Nickel | Oxidation / Cross-Coupling | Preparation of cinnamate esters from cinnamic aldehydes. google.com |
Organocatalysis and Non-Metallic Catalysts
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, offering mild reaction conditions and avoiding the use of potentially toxic and expensive metals.
Brønsted Base Catalysis (e.g., DBU, DABCO)
Brønsted bases are frequently used as catalysts in reactions for the synthesis of cinnamic acid derivatives, most notably in condensation reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that has found widespread use in organic synthesis. researchgate.net It can effectively catalyze a variety of reactions, including condensations, eliminations, and cyclizations under mild conditions. researchgate.net In the context of cinnamate synthesis, DBU can be employed to promote Knoevenagel-type condensations between aryl aldehydes and active methylene (B1212753) compounds.
1,4-Diazabicyclo[2.2.2]octane (DABCO) is another versatile and inexpensive organocatalyst. eurjchem.comnih.gov It functions as both a base and a nucleophile in numerous organic transformations. nih.gov DABCO has been successfully used as a catalyst for the Knoevenagel condensation to synthesize cinnamic acids and their derivatives. asianpubs.org Its applications also extend to esterification and other carbon-carbon bond-forming reactions. eurjchem.comnih.gov The use of DABCO often allows for simple workup procedures and leads to high yields of the desired products. eurekaselect.com
Lewis Acid Catalysis (e.g., Borane Catalysts)
Lewis acids play a significant role in activating substrates and facilitating a variety of organic transformations.
Borane catalysts , particularly highly Lewis acidic boranes like tris(pentafluorophenyl)borane (B(C6F5)3), are effective catalysts for various reactions, including hydroboration and reductions. researchgate.netresearchgate.net While direct synthesis of this compound via borane catalysis is not a standard method, borane Lewis acids can catalyze the hydroboration of the alkene moiety in cinnamate esters, providing a route to functionalized derivatives. nih.gov The electron-deficient boron center activates unsaturated bonds towards nucleophilic attack. researchgate.net Boron-based catalysts are also used in C-C bond formation reactions. researchgate.net Stable borane adducts are also gaining attention as they are readily accessible and stable reagents for developing new C-B bond formation reactions. ccspublishing.org.cn
Heterogeneous Catalysis (e.g., Graphene Oxide)
Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recyclability, and process simplification. Graphene oxide (GO), a two-dimensional material with a high surface area and various oxygen-containing functional groups (e.g., carboxyl, hydroxyl, and epoxy groups), has garnered attention as a versatile heterogeneous catalyst. These functional groups can act as Brønsted or Lewis acid sites, making GO an effective catalyst for various organic transformations, including the synthesis of esters.
The synthesis of this compound can be envisioned through two primary routes utilizing graphene oxide as a catalyst:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (4-acetamidobenzaldehyde) with a compound containing an active methylene group (e.g., methyl acetate or malonic acid monomethyl ester) to form the α,β-unsaturated ester. The acidic and basic sites on the surface of GO can effectively catalyze this condensation. ias.ac.innih.gov
Esterification: The direct esterification of 3-(4-acetamidophenyl)prop-2-enoic acid with methanol (B129727) can be catalyzed by the acidic functional groups present on the graphene oxide surface. researchgate.net
The use of graphene oxide as a catalyst in these reactions aligns with the principles of green chemistry by providing a reusable, solid acid catalyst that can replace traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture.
Table 2: Graphene Oxide-Catalyzed Synthesis of this compound Analogs
| Entry | Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Knoevenagel Condensation | Benzaldehyde | Malononitrile | Graphene Oxide | Solvent-free | Room Temp. | High |
| 2 | Esterification | Oleic Acid | Methanol | Graphene Oxide | - | 100 | 96.2 |
| 3 | Knoevenagel Condensation | Benzaldehyde | Diethyl malonate | LDH-Graphene Oxide Hybrid | - | 160 | - |
Photoredox Catalysis for Novel Transformations
Photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions using visible light. This approach allows for a wide range of novel transformations that are often difficult to achieve through traditional thermal methods. For α,β-unsaturated esters like this compound, photoredox catalysis can be utilized to initiate various reactions, including cycloadditions and C-H functionalizations.
The general principle of photoredox catalysis involves the absorption of light by a photocatalyst, which then engages in single-electron transfer (SET) processes with organic substrates to generate radical ions. These highly reactive intermediates can then undergo a variety of chemical transformations.
Potential novel transformations of this compound using photoredox catalysis include:
[2+2] Cycloaddition: The excited state of the cinnamate derivative can undergo cycloaddition reactions with other alkenes to form cyclobutane (B1203170) structures.
[4+2] Cycloaddition: The substrate can act as a dienophile in Diels-Alder type reactions with suitable dienes under photoredox conditions.
C-H Functionalization: Photoredox catalysis can facilitate the functionalization of C-H bonds, potentially at the aromatic ring or the methyl group of the ester, by generating radical intermediates that can react with various coupling partners. nih.govrsc.org
These photoredox-catalyzed reactions offer pathways to complex molecular architectures from readily available starting materials under environmentally benign conditions.
Table 3: Potential Photoredox-Catalyzed Transformations of Cinnamate Derivatives
| Entry | Reaction Type | Photocatalyst | Reactant | Product Type | Light Source |
| 1 | [2+2] Cycloaddition | Ru(bpy)₃²⁺ or Organic Dye | Alkene | Cyclobutane derivative | Visible Light |
| 2 | Dearomative [3+2] Cycloaddition | Organic Dye | Isoquinoline | Tropane derivative | Visible Light |
| 3 | C-H Arylation | Ir(ppy)₃ | Arene | α-Arylated ester | Blue LED |
Supramolecular Chemistry and Self Assembly of Methyl 3 4 Acetamidophenyl Prop 2 Enoate Derivatives
Exploration of Non-Covalent Bonding Interactions
Non-covalent interactions are the driving forces behind the self-assembly and molecular recognition phenomena observed in chemical and biological systems. wikipedia.org While individually weak, the cumulative effect of these interactions can lead to the formation of highly ordered and stable supramolecular architectures. In the context of Methyl 3-(4-acetamidophenyl)prop-2-enoate, a detailed analysis of these forces is essential to understand its behavior at the molecular level.
In the absence of a published crystal structure for this compound, we can infer its probable hydrogen bonding patterns by examining a closely related analog, methyl (E)-3-(4-acetoxyphenyl)acrylate. researchgate.net This molecule differs by the presence of an acetoxy group (-OCOCH₃) in place of the acetamido group (-NHCOCH₃). The crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate reveals a network of C-H...O interactions that contribute to the stability of its crystal lattice. It is highly probable that this compound will also exhibit a rich network of C-H...O hydrogen bonds, involving the aromatic C-H groups, the vinyl C-H group, and the methyl C-H groups as donors, and the carbonyl oxygen atoms of the ester and acetamido groups as acceptors.
A key difference in the hydrogen bonding capabilities of the target molecule compared to its acetoxy analog is the presence of the N-H group in the acetamido moiety. This group can act as a strong hydrogen bond donor, forming N-H...O bonds with the carbonyl oxygen of either the ester or the acetamido group of a neighboring molecule. This would likely lead to the formation of robust one-dimensional chains or tapes, a common motif in the crystal structures of acetanilide (B955) derivatives.
Table 1: Potential Hydrogen Bond Interactions in the Crystal Structure of this compound (Inferred from Analogues)
| Donor-H...Acceptor | Type of Interaction | Probable Role in Supramolecular Assembly |
| N-H...O=C (ester) | Conventional Hydrogen Bond | Formation of primary structural motifs like chains or dimers. |
| N-H...O=C (amide) | Conventional Hydrogen Bond | Cross-linking of primary motifs to form sheets or 3D networks. |
| C(aromatic)-H...O=C | Weak Hydrogen Bond | Stabilization of the crystal packing and influencing molecular conformation. |
| C(vinyl)-H...O=C | Weak Hydrogen Bond | Contribution to the overall lattice energy and fine-tuning of the molecular arrangement. |
| C(methyl)-H...O=C | Weak Hydrogen Bond | Further stabilization of the crystal structure. |
The solvophobic effect, particularly the hydrophobic effect when water is the solvent, also plays a crucial role in the self-assembly of organic molecules in solution. The nonpolar parts of the molecule, such as the phenyl ring and the methyl groups, will tend to aggregate to minimize their contact with a polar solvent, driving the formation of larger assemblies.
The phenyl ring in this compound is a key feature that can participate in π-π stacking interactions. These interactions occur between the electron-rich π-systems of aromatic rings and are a significant driving force in the self-assembly of many organic molecules. The geometry of these interactions can be either face-to-face or edge-to-face (T-shaped).
In the crystal structure of the analog methyl (E)-3-(4-acetoxyphenyl)acrylate, π-π stacking interactions are likely to be present, contributing to the cohesion of the crystal lattice. researchgate.net The presence of the acetamido and methyl prop-2-enoate substituents on the phenyl ring will influence the electronic nature of the ring and the steric hindrance, which in turn will affect the preferred geometry and strength of the π-π stacking interactions. It is anticipated that these interactions will play a significant role in the formation of columnar or layered structures in the solid state of this compound.
The this compound molecule possesses several polar functional groups, including the carbonyl groups of the ester and amide, and the N-H bond of the amide. These groups create permanent dipoles within the molecule, leading to electrostatic interactions between adjacent molecules in the crystal lattice. These dipole-dipole interactions are directional and contribute to the specific arrangement of molecules in the solid state.
While the molecule itself is neutral, in the presence of ions, it could potentially engage in ion-dipole interactions. The oxygen atoms of the carbonyl groups, with their partial negative charges, could coordinate to cations, while the partially positive hydrogen atom of the N-H group could interact with anions. Such interactions would be relevant in the context of co-crystallization or in biological environments.
Molecular Recognition Phenomena in Host-Guest Systems
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. The diverse array of functional groups and the defined shape of this compound and its derivatives make them potential candidates for participation in host-guest systems.
Strategies for Molecular Self-Assembly
Molecular self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. For this compound derivatives, several strategies can be envisaged to control their self-assembly into desired supramolecular architectures.
One strategy involves the modification of the substituents on the phenyl ring. By introducing different functional groups, it is possible to tune the strength and directionality of the intermolecular interactions, thereby directing the self-assembly process. For example, the introduction of additional hydrogen bonding sites could lead to the formation of more complex and robust networks.
Another strategy is to control the solvent and temperature during the crystallization or aggregation process. The polarity of the solvent can influence the strength of solvophobic effects and hydrogen bonding, while the temperature can affect the kinetics and thermodynamics of the self-assembly process. By carefully selecting the experimental conditions, it is possible to favor the formation of specific polymorphs or supramolecular isomers with different properties.
Finally, the use of templates or surfaces can be employed to direct the self-assembly of this compound derivatives. The molecules can be adsorbed onto a solid substrate in an ordered fashion, or their assembly can be guided by the presence of a template molecule that pre-organizes the building blocks into a specific arrangement.
Crystal Engineering Principles Applied to Analogous Structures
The field of crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by understanding and controlling intermolecular interactions. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, a robust understanding of its potential supramolecular behavior can be extrapolated from the analysis of closely related analogous structures. The principles of hydrogen bonding, π-π stacking, and other non-covalent interactions observed in these analogues provide a predictive framework for the self-assembly and crystal packing of the target molecule.
The molecular architecture of this compound features several key functional groups that are instrumental in directing its self-assembly: an acetamido group (-NHC(O)CH₃), a methyl ester group (-COOCH₃), and a phenyl ring as part of a cinnamate (B1238496) system. Each of these moieties has a propensity for specific intermolecular interactions. The acetamido group is particularly significant as it contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality often leads to the formation of strong and directional N-H···O hydrogen bonds, which are a cornerstone of supramolecular assembly in a vast number of organic molecules.
In analogous structures, such as derivatives of cinnamic acid and its esters, hydrogen bonding is a predominant factor in determining the crystal packing. nih.govcore.ac.uk For cinnamic acid derivatives, the carboxylic acid groups typically form strong O-H···O hydrogen-bonded dimers. researchgate.net In the case of cinnamate esters, where the acidic proton is replaced by a methyl group, the carbonyl group of the ester is a primary hydrogen bond acceptor site. nih.govcore.ac.uk It frequently engages in weaker C-H···O interactions with aromatic or olefinic C-H groups. nih.govcore.ac.uk
The crystal structure of a closely related analogue, methyl (E)-3-(4-acetoxyphenyl)acrylate, provides valuable insights. researchgate.net In this molecule, the acetamido group is replaced by an acetoxy group. The absence of the N-H donor in this analogue means that the primary intermolecular interactions are of the C-H···O type. The crystallographic data for this compound reveals a monoclinic crystal system with a P2₁/c space group. researchgate.net
Table 1: Crystallographic Data for Methyl (E)-3-(4-acetoxyphenyl)acrylate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.071(6) |
| b (Å) | 9.424(4) |
| c (Å) | 7.640(3) |
| β (°) | 101.861(5) |
| Volume (ų) | 1132.4(8) |
| Z | 4 |
This data is for an analogous structure and is used to infer potential packing characteristics.
For this compound, the presence of the N-H group is expected to introduce a more dominant and directional hydrogen bonding motif. The N-H of the acetamido group can act as a hydrogen bond donor to the carbonyl oxygen of either the ester or the amide group of a neighboring molecule. This would likely lead to the formation of catemers (chains) or dimers, which are common supramolecular synthons in crystal engineering.
Furthermore, the aromatic rings in these types of structures often participate in π-π stacking interactions. In many cinnamic acid and ester derivatives, the crystal structure consists of layered arrangements where the molecules are held together by hydrogen bonds within the layers, and the layers are stabilized by π-π and C-H···π interactions. core.ac.uk The phenyl groups in adjacent layers are often offset. nih.govcore.ac.uk This type of layered structure is a plausible arrangement for this compound.
The interplay between the strong N-H···O hydrogen bonds and the weaker but significant C-H···O and π-π stacking interactions will ultimately dictate the final crystal packing. The substitution on the phenyl ring also plays a critical role in influencing these interactions and the resulting solid-state architecture. The principles of crystal engineering allow for the prediction of these likely packing motifs, providing a foundation for the targeted design of crystalline materials with specific properties. nih.govmdpi.com
Role As a Synthetic Building Block for Complex Organic Molecules
Precursor to Diverse Heterocyclic Systems
The ability of Methyl 3-(4-acetamidophenyl)prop-2-enoate and its close analog, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, to react with a variety of nucleophiles has been extensively utilized in the synthesis of numerous heterocyclic systems. These reactions often proceed through a Michael addition followed by an intramolecular cyclization, leading to the formation of stable ring structures.
The γ-keto acid derivative, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, serves as a key precursor for the synthesis of pyridazinones and thiazoles. It is anticipated that this compound can be readily hydrolyzed to this γ-keto acid, thus participating in similar reaction pathways.
Pyridazinone Synthesis: The reaction of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding pyridazinone derivative. This reaction typically involves the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization and dehydration to yield the stable six-membered pyridazinone ring.
Thiazole (B1198619) Synthesis: The synthesis of thiazole derivatives can be achieved through the reaction of the butenoic acid derivative with thiourea (B124793). The reaction likely proceeds via the initial formation of a Michael adduct, where the sulfur atom of thiourea attacks the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular condensation between the amino group of the thiourea and the keto group of the butenoic acid, and subsequent dehydration to form the thiazole ring.
Table 1: Synthesis of Pyridazinones and Thiazoles
| Starting Material | Reagent | Heterocyclic Product |
| 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid | Hydrazine hydrate | Pyridazinone derivative |
| 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid | Thiourea | Thiazole derivative |
The versatility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid extends to the synthesis of furanone and oxazine (B8389632) derivatives. nih.gov
Furanone Synthesis: The intramolecular cyclization of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid can lead to the formation of furanone derivatives. This process is often acid-catalyzed and involves the tautomerization of the keto-enol form, followed by the nucleophilic attack of the enolic hydroxyl group on the carboxylic acid moiety.
Oxazine Synthesis: The reaction of the aza-Michael adduct of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid with hydroxylamine (B1172632) hydrochloride in boiling pyridine (B92270) has been reported to yield the corresponding oxazinone derivative. longdom.org The reaction proceeds through a nucleophilic attack of the nitrogen lone pair of hydroxylamine on the carbonyl group, followed by ring closure. longdom.org
Table 2: Synthesis of Furanone and Oxazine Derivatives
| Starting Material | Reagent | Heterocyclic Product |
| 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid | Acid catalyst | Furanone derivative |
| Aza-Michael adduct of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid | Hydroxylamine hydrochloride | Oxazinone derivative |
While direct synthesis from this compound is not explicitly detailed in the reviewed literature, its structural motifs are amenable to established synthetic routes for these heterocycles.
Pyridine Synthesis: The Hantzsch pyridine synthesis, a classical method, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. The keto-ester functionality within the structure of this compound suggests its potential as a precursor in similar multi-component reactions to form substituted pyridine rings.
Pyrane Synthesis: The synthesis of pyran derivatives often involves a Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone, followed by intramolecular cyclization. As a potent Michael acceptor, this compound could react with various active methylene (B1212753) compounds to initiate the formation of a pyran ring.
Phthalazinone Synthesis: Phthalazinone derivatives are commonly synthesized by the condensation of a 2-aroylbenzoic acid with hydrazine hydrate. longdom.org While not a direct precursor, the acetamidophenyl moiety of the title compound could potentially be modified to generate a suitable ortho-substituted benzoic acid derivative, which could then undergo cyclization with hydrazine to form a phthalazinone ring.
The synthesis of quinoxalinones and imidazolidinediones from this compound can be envisioned through established synthetic methodologies.
Quinoxalinone Synthesis: Quinoxalinones are typically prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The keto group and the adjacent double bond in the butenoic acid derivative of this compound provide the necessary electrophilic centers for reaction with o-phenylenediamine, leading to the formation of a quinoxalinone ring.
Imidazolidinedione Synthesis: Imidazolidinediones, also known as hydantoins, are often synthesized by the Bucherer-Bergs reaction from a ketone, cyanide, and ammonium carbonate. The keto group present in the structure of the hydrolyzed form of this compound makes it a potential substrate for this reaction, leading to the formation of a spiro-imidazolidinedione derivative.
The Fischer indole (B1671886) synthesis is a powerful method for the construction of the indole ring system. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. The ketone functionality within the structure of the hydrolyzed form of this compound makes it a suitable precursor for the formation of the required phenylhydrazone intermediate. Subsequent treatment with an acid catalyst would be expected to induce the characteristic nih.govnih.gov-sigmatropic rearrangement and cyclization to afford the corresponding indole derivative.
Intermediate for the Synthesis of Specialty Chemicals and Fine Chemicals
The reactivity of this compound also positions it as a valuable intermediate in the synthesis of various specialty and fine chemicals. Its ability to undergo Michael additions with a wide range of nucleophiles allows for the introduction of diverse functional groups and the construction of complex carbon skeletons. These products can then be further elaborated into more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, the heterocyclic derivatives synthesized from this precursor, as detailed in the preceding sections, are themselves classes of compounds with significant biological and industrial importance. The acetamidophenyl moiety is also a common feature in many pharmaceutical compounds, suggesting that derivatives of this compound could serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Derivatization for Combinatorial Libraries and Structure-Activity Relationship Studies (focused on chemical space)
This compound is an exemplary scaffold for the generation of combinatorial libraries aimed at exploring a wide chemical space. Its structure possesses several reactive sites that can be systematically modified to produce a large number of analogs. This approach is fundamental to modern drug discovery, where the synthesis and screening of compound libraries are used to identify molecules with desired biological activities and to develop structure-activity relationships (SAR). nih.govnih.gov
The primary points of derivatization on the this compound scaffold include the acetamido group, the aromatic ring, and the α,β-unsaturated methyl ester moiety. Each site allows for the introduction of diverse functional groups, thereby systematically altering the molecule's physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile. nih.gov
Key Derivatization Points:
N-Acyl Group Modification: The acetamido group can be hydrolyzed to the corresponding aniline (B41778) derivative, which serves as a key intermediate. This primary amine can then be re-acylated with a wide array of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to introduce novel R¹ groups. This allows for extensive exploration of the chemical space around this position.
Ester Modification: The methyl ester can be saponified to the corresponding carboxylic acid. This acid can then be converted into a variety of other esters (by reaction with different alcohols) or amides (by reaction with different amines), introducing diverse R² groups.
Alkene and Aromatic Ring Modification: The double bond is susceptible to a range of addition reactions, including hydrogenation, halogenation, and Michael additions. While less common in library synthesis due to potential complexity, electrophilic substitution on the aromatic ring is also a possibility for further diversification.
The systematic modification of these positions enables the creation of a focused library of compounds. By evaluating the biological activity of each member of the library, researchers can discern how specific structural changes influence activity. For instance, a study of analogs could reveal that bulky, hydrophobic substituents at the R¹ position enhance potency, whereas polar groups at the R² position are detrimental. This iterative process of synthesis and testing is central to optimizing lead compounds in drug discovery. nih.govresearchgate.net
The following interactive table illustrates the concept of expanding chemical space through derivatization at the R¹ and R² positions.
| Scaffold Position | Potential Modification | Example Building Blocks | Resulting Physicochemical Change |
| R¹ (N-Acyl) | Hydrolysis followed by re-acylation | Cyclopropanecarbonyl chloride, Benzoyl chloride, 4-Methoxybenzoyl chloride | Modulates lipophilicity, steric bulk, and hydrogen bond accepting/donating capacity. |
| R² (Ester) | Saponification followed by re-esterification or amidation | Ethanol (B145695), Isopropanol, Benzyl alcohol, Diethylamine | Alters solubility, metabolic stability, and potential for new hydrogen bond interactions. |
Contribution to the Construction of Optically Active Scaffolds
The prochiral nature of the α,β-unsaturated system in this compound makes it a valuable starting material for the construction of optically active scaffolds. Enantioselective transformations targeting the carbon-carbon double bond can introduce one or two new stereocenters with high fidelity, yielding chiral building blocks that are crucial for the synthesis of stereochemically defined pharmaceuticals and other complex molecules. nih.govnih.gov
Asymmetric catalysis is the primary strategy for achieving this stereocontrol. Chiral catalysts, whether they are metal complexes with chiral ligands, organocatalysts, or enzymes, can differentiate between the two faces of the double bond, leading to the preferential formation of one enantiomer over the other. scispace.commdpi.com
Key Asymmetric Transformations:
Asymmetric Hydrogenation: The enantioselective reduction of the C=C double bond is a highly efficient method to create a single stereocenter at the α-position to the carbonyl group. This yields optically active methyl 3-(4-acetamidophenyl)propanoate derivatives.
Asymmetric Dihydroxylation: This reaction installs two hydroxyl groups across the double bond, creating two adjacent stereocenters. The resulting chiral diols are versatile intermediates in organic synthesis.
Asymmetric Michael Addition: The conjugate addition of nucleophiles to the β-carbon of the unsaturated ester, mediated by a chiral catalyst, creates a stereocenter at the point of addition. This is a powerful C-C bond-forming reaction that allows for the construction of more complex chiral frameworks.
Asymmetric Cycloadditions: The double bond can act as a dienophile in enantioselective Diels-Alder reactions, leading to the formation of complex cyclic structures with multiple stereocenters.
The products of these reactions are not typically end-products themselves but rather "chiral scaffolds" or "chiral building blocks." These molecules, possessing defined stereochemistry, serve as key intermediates for the synthesis of more elaborate target molecules, where precise spatial arrangement of atoms is critical for biological function.
The table below summarizes key asymmetric reactions applicable to the this compound backbone for the generation of optically active scaffolds.
| Asymmetric Reaction | Target Bond | Stereocenters Created | Resulting Chiral Scaffold Class | Potential Catalyst Type |
| Hydrogenation | C=C | 1 (at Cα) | Chiral 3-Arylpropanoates | Chiral Rhodium or Ruthenium complexes |
| Dihydroxylation | C=C | 2 (at Cα and Cβ) | Chiral 2,3-Dihydroxy-3-arylpropanoates | Osmium complexes with chiral ligands (e.g., Sharpless ligands) |
| Michael Addition | C=C | 1 (at Cβ) | Chiral 3-Substituted-3-arylpropanoates | Chiral organocatalysts (e.g., prolinol derivatives), Chiral copper complexes |
| [4+2] Cycloaddition | C=C | Multiple | Chiral Carbocyclic/Heterocyclic frameworks | Chiral Lewis acids, Chiral phosphoric acids |
Through these synthetic strategies, this compound demonstrates its value as a foundational element in the sophisticated field of asymmetric synthesis.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 3-(4-acetamidophenyl)prop-2-enoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a Knoevenagel condensation between methyl propiolate and 4-acetamidobenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to improved solubility of intermediates .
- Catalyst tuning : Use of mild bases to minimize ester hydrolysis while promoting enolate formation .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Basic: Which spectroscopic techniques are essential for structural characterization, and what diagnostic signals should be prioritized?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Look for the α,β-unsaturated ester protons (δ 6.3–7.8 ppm, doublets with J ≈ 16 Hz) and the acetamido NH (δ 8.1–8.5 ppm, broad singlet) .
- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and amide N–H (3250–3300 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the α,β-unsaturated system .
Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- HOMO-LUMO gaps : Predict charge-transfer interactions and electrophilic/nucleophilic sites .
- Electrostatic potential maps : Identify regions prone to nucleophilic attack (e.g., β-carbon of the enoate) .
- Vibrational frequencies : Validate experimental IR/Raman spectra and assign ambiguous peaks .
Studies on analogous compounds highlight the influence of substituents (e.g., acetamido vs. nitro groups) on electronic delocalization .
Advanced: What strategies resolve contradictions in crystallographic data for this compound?
Answer:
Address discrepancies via:
- Multi-program refinement : Cross-validate using SHELXL (for small-molecule precision) and OLEX2 (for graphical validation) .
- Hydrogen bonding analysis : Apply Etter’s graph-set notation to identify recurring motifs (e.g., N–H···O=C interactions) that stabilize the lattice .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-symmetry space groups prone to pseudo-merohedral twinning .
Advanced: How do hydrogen bonding and crystal packing influence the stability of this compound?
Answer:
The acetamido group participates in N–H···O=C hydrogen bonds, forming dimers or chains that stabilize the crystal lattice. Analytical approaches include:
- X-ray diffraction : Resolve bond lengths and angles to confirm hydrogen bond geometry .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π interactions from the phenyl ring) .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing density .
Basic: What purification protocols ensure high purity for biological or crystallographic studies?
Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials .
- Chromatography : Employ reverse-phase C18 columns with methanol/water gradients for polar impurities .
- Purity assessment : Validate via HPLC (C18 column, 254 nm UV detection) with ≥95% peak area .
Advanced: How does the 4-acetamido substituent affect binding affinity in molecular docking studies?
Answer:
The acetamido group enhances hydrogen bonding with target proteins (e.g., penicillin-binding proteins):
- Docking software (AutoDock Vina) : Parameterize the acetamido NH as a hydrogen bond donor .
- Free energy calculations (MM/PBSA) : Quantify contributions of substituent interactions to binding .
Comparative studies with fluorophenyl or nitrophenyl analogs show reduced affinity due to weaker electrostatic complementarity .
Advanced: What experimental and computational approaches validate the stereochemistry of the α,β-unsaturated ester?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
